molecular formula C23H31N3O3S B2449957 N-(3-methyl-4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 955533-89-8

N-(3-methyl-4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2449957
CAS No.: 955533-89-8
M. Wt: 429.58
InChI Key: VTZSYXVVWCOVMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes studying the reaction conditions, the reagents used, and the yield of the product .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .

Scientific Research Applications

Structural Aspects and Properties

Research into amide-containing isoquinoline derivatives, such as those similar in structure to N-(3-methyl-4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide, has shown that these compounds can form crystalline salts and host–guest complexes with notable fluorescence properties. The study of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its derivatives revealed their ability to form gels with certain mineral acids and crystalline salts with others. This variation in structural behavior indicates potential applications in materials science, especially in the development of fluorescent materials and gels for various applications (A. Karmakar, R. Sarma, J. Baruah, 2007).

Dopamine Agonist Properties

Compounds structurally related to this compound have been examined for dopamine-like activity. Specifically, a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines showed varying degrees of potency in dilating the renal artery, indicating potential for therapeutic applications in treating conditions associated with dopamine dysfunction (J. N. Jacob, D. Nichols, J. Kohli, D. Glock, 1981).

Antimicrobial and Antifungal Applications

Novel 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives have been synthesized and evaluated for cytotoxic activity against strains of bacteria and fungus. Some derivatives showed promising results as growth inhibitors of Bacillus subtilis and Aspergillus niger, suggesting potential applications in the development of new antimicrobial and antifungal agents (Trong Duc Le, N. Pham, Tien-Cong Nguyen, 2018).

Anticancer Activity

A study on acetylenic quinolinesulfonamide derivatives designed and synthesized for in vitro testing against human breast cancer cell lines revealed that some compounds exhibited potent antitumor activities. This suggests that modifications to the this compound structure could lead to new therapies for treating cancer (Krzysztof Marciniec et al., 2017).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity in vitro, indicating potential applications in the development of antioxidant therapies or materials (K. Chkirate et al., 2019).

Mechanism of Action

The mechanism of action is typically studied for bioactive organic compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with an organic compound are usually determined through toxicology studies. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

Future directions could involve improving the synthesis process, finding new reactions, or discovering new applications for the compound .

Properties

IUPAC Name

N-[3-methyl-4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-4-13-26-14-5-6-20-16-19(7-9-22(20)26)11-12-24-30(28,29)23-10-8-21(15-17(23)2)25-18(3)27/h7-10,15-16,24H,4-6,11-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZSYXVVWCOVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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